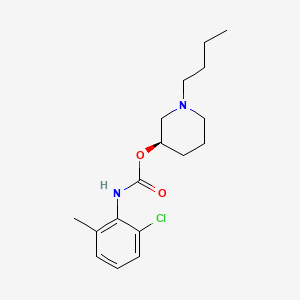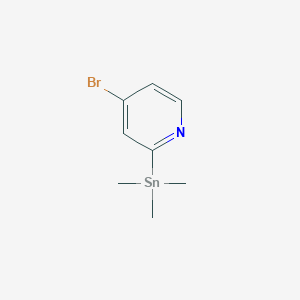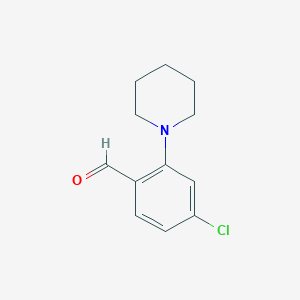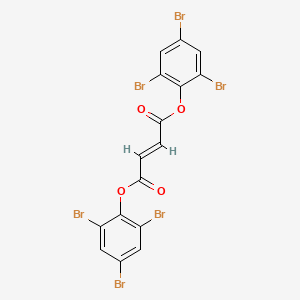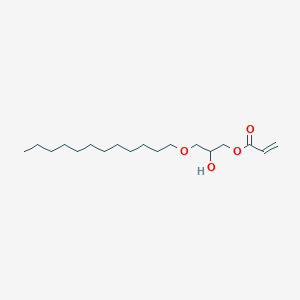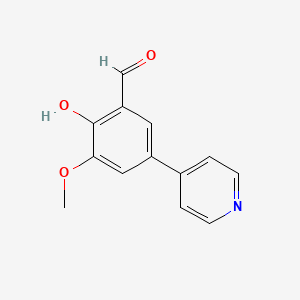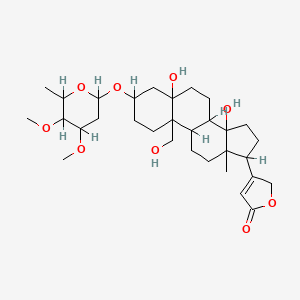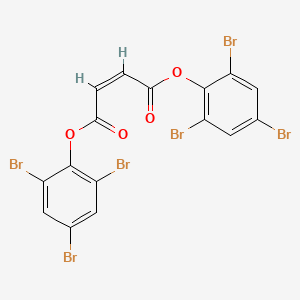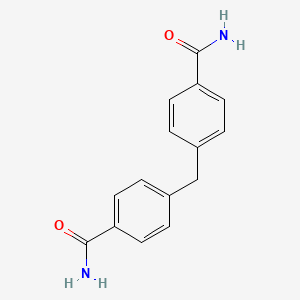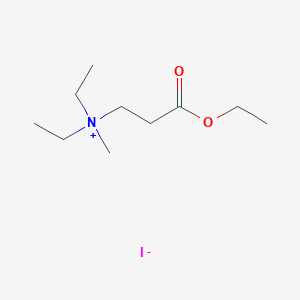![molecular formula C18H36O4 B13745149 Peroxide, [4-(1,1-dimethylethyl)cyclohexylidene]bis[(1,1-dimethylethyl) CAS No. 3007-19-0](/img/structure/B13745149.png)
Peroxide, [4-(1,1-dimethylethyl)cyclohexylidene]bis[(1,1-dimethylethyl)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Peroxide, [4-(1,1-dimethylethyl)cyclohexylidene]bis[(1,1-dimethylethyl)] is a chemical compound known for its unique structure and properties. It is commonly used in various industrial and research applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Peroxide, [4-(1,1-dimethylethyl)cyclohexylidene]bis[(1,1-dimethylethyl)] typically involves the reaction of 4-tert-butylcyclohexanone with tert-butyl hydroperoxide in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The use of advanced catalysts and optimized reaction conditions further enhances the yield and quality of the product .
Chemical Reactions Analysis
Types of Reactions
Peroxide, [4-(1,1-dimethylethyl)cyclohexylidene]bis[(1,1-dimethylethyl)] undergoes various types of chemical reactions, including:
Oxidation: It can act as an oxidizing agent in organic synthesis.
Reduction: Under specific conditions, it can be reduced to form different products.
Substitution: It can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include hydrogen peroxide, sodium borohydride, and various acids and bases. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products Formed
Scientific Research Applications
Peroxide, [4-(1,1-dimethylethyl)cyclohexylidene]bis[(1,1-dimethylethyl)] has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: It is studied for its potential effects on biological systems and its use in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial agent.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Peroxide, [4-(1,1-dimethylethyl)cyclohexylidene]bis[(1,1-dimethylethyl)] involves its ability to generate free radicals. These free radicals can initiate various chemical reactions, including polymerization and oxidation. The compound’s molecular targets and pathways are still being studied, but it is known to interact with various enzymes and proteins in biological systems .
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: Known for its use in organic synthesis and as a precursor to various pharmaceuticals.
Dimethyl malonate: Similar to diethyl malonate, it is used in the synthesis of various organic compounds.
Uniqueness
What sets Peroxide, [4-(1,1-dimethylethyl)cyclohexylidene]bis[(1,1-dimethylethyl)] apart from similar compounds is its unique structure, which provides it with distinct reactivity and stability. Its ability to generate free radicals makes it particularly useful in polymerization and oxidation reactions, where other compounds may not be as effective .
Properties
CAS No. |
3007-19-0 |
|---|---|
Molecular Formula |
C18H36O4 |
Molecular Weight |
316.5 g/mol |
IUPAC Name |
4-tert-butyl-1,1-bis(tert-butylperoxy)cyclohexane |
InChI |
InChI=1S/C18H36O4/c1-15(2,3)14-10-12-18(13-11-14,21-19-16(4,5)6)22-20-17(7,8)9/h14H,10-13H2,1-9H3 |
InChI Key |
MBQBCEOICFPWKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)(OOC(C)(C)C)OOC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


